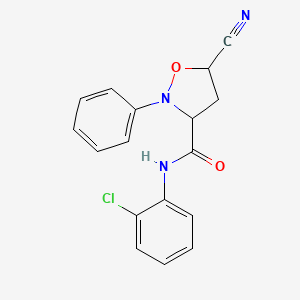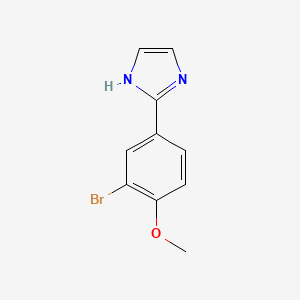
2-(3-Bromo-4-methoxyphenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-4-methoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the bromo and methoxy substituents on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-methoxyaniline and glyoxal.
Formation of Imidazole Ring: The reaction between 3-bromo-4-methoxyaniline and glyoxal in the presence of ammonium acetate leads to the formation of the imidazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydroimidazoles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted imidazoles are formed.
Oxidation Products: N-oxides of the imidazole ring.
Reduction Products: Dihydroimidazoles.
Coupling Products: Biaryl derivatives.
科学的研究の応用
2-(3-Bromo-4-methoxyphenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can affect signaling pathways, metabolic pathways, or gene expression, resulting in its observed biological effects.
類似化合物との比較
Similar Compounds
2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine: Similar in structure but contains a nitro group instead of an imidazole ring.
3-Bromo-4-methoxyphenethylamine: Contains an ethylamine group instead of an imidazole ring.
Uniqueness
Structural Features: The presence of both bromo and methoxy groups on the phenyl ring, along with the imidazole ring, makes 2-(3-Bromo-4-methoxyphenyl)-1H-imidazole unique.
Chemical Properties: The combination of these functional groups imparts distinct reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
326809-10-3 |
|---|---|
分子式 |
C10H9BrN2O |
分子量 |
253.09 g/mol |
IUPAC名 |
2-(3-bromo-4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-3-2-7(6-8(9)11)10-12-4-5-13-10/h2-6H,1H3,(H,12,13) |
InChIキー |
BBEORLCGVHUWKS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC=CN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



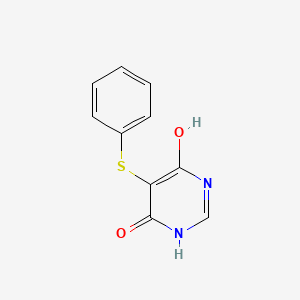
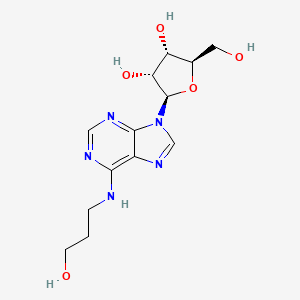
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)

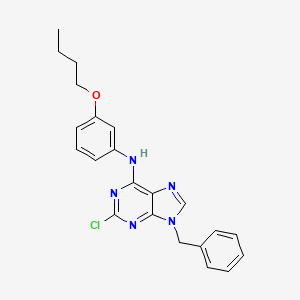



![1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione](/img/structure/B12922919.png)
